molecular formula C15H28O3 B095090 Methyl 13-oxotetradecanoate CAS No. 18993-10-7

Methyl 13-oxotetradecanoate

Cat. No. B095090
CAS RN: 18993-10-7
M. Wt: 256.38 g/mol
InChI Key: RPMDDORIKABZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 13-oxotetradecanoate, also known as Methyl 13-oxomyristate, is a fatty acid methyl ester that has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical and cosmetic industries.

Scientific Research Applications

Synthesis and Chemical Properties
Methyl 13-oxotetradecanoate and related compounds have been the subject of various synthesis studies. Notably, Tai et al. (1980) developed a method for preparing optically pure 3-hydroxytetradecanoic acid, highlighting the importance of enantioselective synthesis in this domain (Tai et al., 1980). Similarly, the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), emphasizing the significance of achieving high enantiomeric purity in these compounds (Hasdemir & Yusufoglu, 2004).

Labeling and Analytical Applications
In the field of lipid research, Sparrow et al. (1983) described the synthesis of tetradecanoic acid enriched with carbon-13 at specific positions, showcasing the utility of isotopic labeling in biochemical studies (Sparrow et al., 1983). Wu Bin-xiu (2008) conducted research on the dissolution of 13-methyl-tetradecanoic acid in capsules, illustrating the application of these compounds in pharmaceutical analysis (Wu Bin-xiu, 2008).

Biological and Medical Research
Methyl 13-oxotetradecanoate has also found applications in biological research. Bryant et al. (1991) investigated the incorporation of 12-methoxydodecanoate into HIV-1 gag polyprotein precursor, highlighting the potential of such compounds in antiviral research (Bryant et al., 1991). Klein et al. (1980) used 13-methyltetradecanoic acid as an indicator of adipose tissue turnover, demonstrating its utility in metabolic studies (Klein et al., 1980).

Industrial Applications
In the context of industrial chemistry, the enantioselective synthesis of Orlistat, a pharmaceutical agent, using methyl 3-oxotetradecanoate was described by Birk et al. (2006), underscoring the relevance of these compounds in large-scale production processes (Birk et al., 2006).

properties

CAS RN

18993-10-7

Product Name

Methyl 13-oxotetradecanoate

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

methyl 13-oxotetradecanoate

InChI

InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3

InChI Key

RPMDDORIKABZOA-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCCCCC(=O)OC

Canonical SMILES

CC(=O)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 13-oxotetradecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 13-oxotetradecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 13-oxotetradecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 13-oxotetradecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 13-oxotetradecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 13-oxotetradecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.